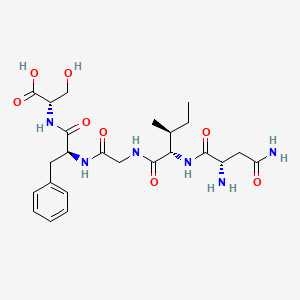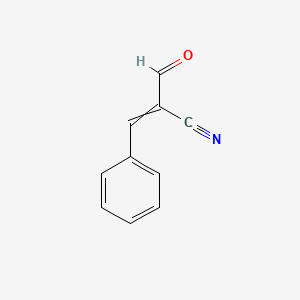![molecular formula C15H13N3S B14254142 4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine CAS No. 365429-05-6](/img/structure/B14254142.png)
4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine typically involves the formation of the thiazole ring followed by its fusion with the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methylbenzaldehyde with thiosemicarbazide can form the thiazole ring, which is then coupled with a pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole or pyridine rings.
Substitution: Substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Studied for its potential use as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of novel materials with unique electronic properties
Mecanismo De Acción
The mechanism of action of 4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in cell proliferation, leading to its potential use as an anticancer agent. The compound’s thiazole ring can interact with nucleophilic sites on proteins, altering their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Methylphenyl)-1,3-thiazol-2-amine
- 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other similar compounds .
Propiedades
Número CAS |
365429-05-6 |
|---|---|
Fórmula molecular |
C15H13N3S |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C15H13N3S/c1-10-3-2-4-11(7-10)14-15(19-9-18-14)12-5-6-17-13(16)8-12/h2-9H,1H3,(H2,16,17) |
Clave InChI |
XLBQXKSPNOQIOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(SC=N2)C3=CC(=NC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



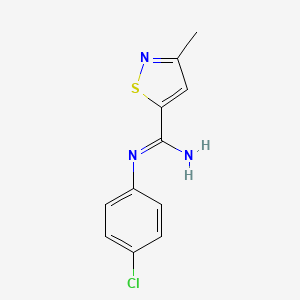
![(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14254072.png)
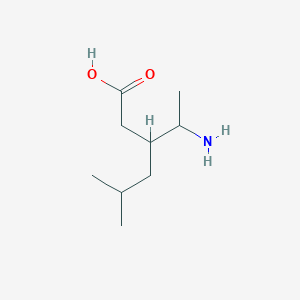
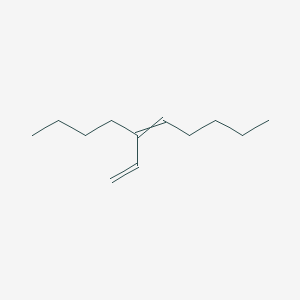
![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)
![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)
![4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide](/img/structure/B14254093.png)
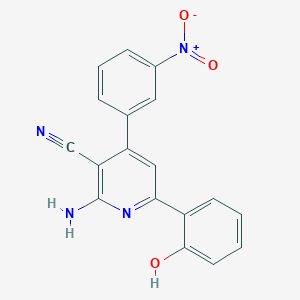
![4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde](/img/structure/B14254115.png)
